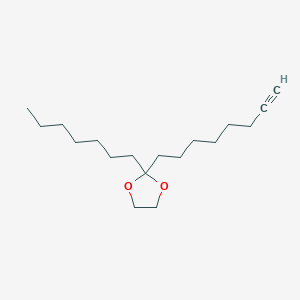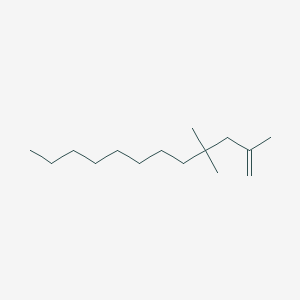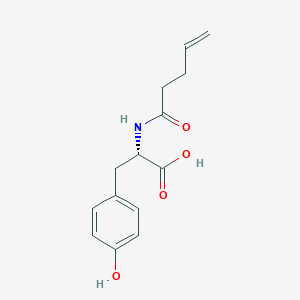![molecular formula C21H15N3 B14213553 N-phenyl-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-65-1](/img/structure/B14213553.png)
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its complex fused ring structure, which includes both indole and quinoline moieties. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-6H-indolo[2,3-b]quinolin-11-amine typically involves multi-step procedures that include the formation of the indole and quinoline rings followed by their fusion. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization under high-temperature conditions to form the quinoline ring system . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, which facilitates the formation of the fused ring structure through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, has been explored to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-phenyl-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting transcription and replication processes.
Reactive Oxygen Species (ROS) Regulation: It affects the balance of intracellular ROS, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: It can inhibit specific enzymes involved in viral replication and bacterial cell wall synthesis.
Vergleich Mit ähnlichen Verbindungen
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can be compared with other indoloquinoline derivatives such as:
Neocryptolepine: Known for its anticancer and antimalarial activities.
6-Methyl-6H-indolo[2,3-b]quinoline: Exhibits similar biological activities but with different potency and selectivity.
Chromeno[2,3-b]indoles: These compounds have shown significant antibiotic activity against MRSA.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
824935-65-1 |
|---|---|
Molekularformel |
C21H15N3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-phenyl-6H-indolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C21H15N3/c1-2-8-14(9-3-1)22-20-16-11-5-7-13-18(16)24-21-19(20)15-10-4-6-12-17(15)23-21/h1-13H,(H2,22,23,24) |
InChI-Schlüssel |
TUELCZFQYDNKTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


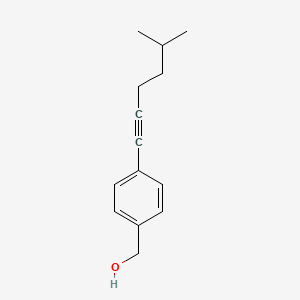
![N-Acetyl-L-leucyl-Nalpha-[(2S)-2-aminoundecanoyl]-L-phenylalaninamide](/img/structure/B14213475.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)

![Benzenemethanol, 4-[3-(dibutylamino)-1-propynyl]-](/img/structure/B14213498.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14213506.png)
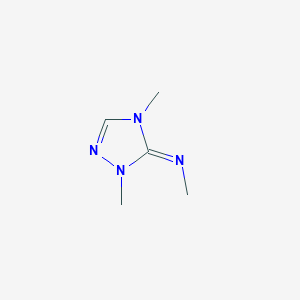
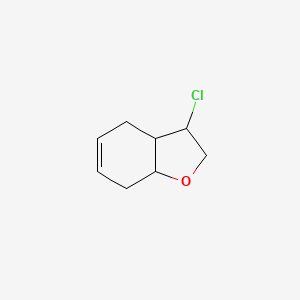
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hex-5-en-2-one](/img/structure/B14213527.png)

![N-[1-(4-Fluorophenyl)-2-(methylsulfanyl)ethylidene]hydroxylamine](/img/structure/B14213541.png)
